1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine

Beschreibung

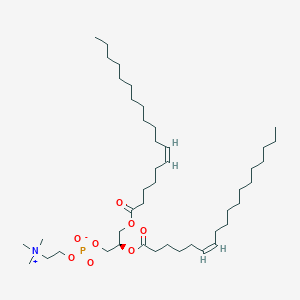

1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine (CAS: 56391-91-4) is a phosphatidylcholine (PC) characterized by two petroselenoyl (18:1 Δ6-cis) acyl chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C₄₄H₈₄NO₈P, with a molecular weight of 786.113 g/mol . Petroselenoyl chains are monounsaturated fatty acids with a cis double bond at the Δ6 position, distinguishing this compound from other unsaturated PCs.

This phospholipid is utilized in membrane biophysics research, drug delivery systems, and studies of lipid-protein interactions due to its unique acyl chain geometry. Avanti Polar Lipids highlights its high purity (≥99%) and suitability for pharmaceutical applications, emphasizing its role in mimicking specific membrane environments .

Eigenschaften

IUPAC Name |

[(2R)-2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h26-29,42H,6-25,30-41H2,1-5H3/b28-26-,29-27-/t42-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJBLQFSKZACGJ-MMKOEKFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\CCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of petroselinic acid with glycerol-3-phosphate . The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity . The compound is typically stored at low temperatures to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The double bonds can be reduced to form saturated fatty acid chains.

Substitution: The phosphocholine head group can undergo substitution reactions to form different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products

Oxidation: Epoxides, hydroxylated fatty acids.

Reduction: Saturated fatty acids.

Substitution: Various phospholipid derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine has numerous applications in scientific research:

Wirkmechanismus

1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability . The compound interacts with membrane proteins and lipids, modulating their function and activity . It also acts as a surfactant, reducing the penetrance of bacteria by forming a hydrophobic surface in the mucus .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Phosphatidylcholines (PCs) vary in acyl chain length, saturation, and double bond position, which critically influence their biophysical properties. Below is a comparative analysis of 1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine with key analogues:

Table 1: Structural and Biophysical Properties of Selected Phosphatidylcholines

| Compound Name | Acyl Chains | Chain Length/Saturation | Molecular Formula | Molecular Weight (g/mol) | Phase Transition Temp (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 18:1 Δ6-cis | C18, monounsaturated | C₄₄H₈₄NO₈P | 786.11 | ~−20 to −10* | Membrane fluidity studies, liposomes |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 18:1 Δ9-cis | C18, monounsaturated | C₄₄H₈₄NO₈P | 786.11 | ~−20 to −15 | Model membranes, vesicle formation |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 16:0 | C16, saturated | C₄₀H₈₀NO₈P | 734.05 | +41 | Lung surfactant models, liposomes |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | 14:0 | C14, saturated | C₃₆H₇₂NO₈P | 677.95 | +23 | NMR studies, phase transition analysis |

| 1,2-Diarachidonoyl-sn-glycero-3-phosphocholine (DAPC) | 20:4 (polyunsaturated) | C20, polyunsaturated | C₄₈H₈₀NO₈P | 830.13 | <−50 | Signaling lipid research, inflammation |

*Estimated based on analogous unsaturated PCs .

Influence of Acyl Chain Unsaturation and Geometry

- Double Bond Position: The Δ6-cis configuration in this compound introduces a kink in the acyl chain, reducing packing density compared to saturated PCs like DPPC. This results in lower phase transition temperatures (−20 to −10°C) compared to DPPC (+41°C) .

- Comparison with Δ9-cis and Δ9-trans Isomers : Fluorescence lifetime studies reveal that Δ6-cis PCs exhibit intermediate membrane fluidity between Δ9-cis (more fluid) and Δ9-trans (less fluid) isomers. This is attributed to the double bond's position altering chain tilt and lateral pressure .

Chain Length Effects

- Shorter Saturated Chains (DMPC vs. DPPC) : DMPC (C14:0) has a phase transition at +23°C, while DPPC (C16:0) transitions at +41°C. Longer saturated chains increase van der Waals interactions, raising transition temperatures .

- Longer Unsaturated Chains (DOPC vs. Petroselenoyl PC): Both DOPC (Δ9-cis) and Petroselenoyl PC (Δ6-cis) share identical molecular formulas but differ in fluidity due to double bond positioning. Δ9-cis chains create larger kinks, enhancing membrane disorder .

Membrane Fluidity and Phase Behavior

Studies comparing Δ6-cis Petroselenoyl PC with Δ9-cis DOPC demonstrate that the former forms less disordered membranes due to reduced acyl chain kinking. This property is exploited in designing liposomes for targeted drug delivery, where moderate fluidity balances stability and cargo release .

Pharmaceutical Relevance

Avanti Polar Lipids synthesizes Petroselenoyl PC under Good Manufacturing Practice (GMP) guidelines, highlighting its use in pulmonary surfactants and lipid nanoparticle formulations . Its compatibility with cholesterol (as shown in mixed lipid systems) further supports its role in mimicking biological membranes .

Biologische Aktivität

1,2-Dipetroselenoyl-sn-glycero-3-phosphocholine (D6-Cis PC) is a phospholipid with significant biological implications due to its structural characteristics and interactions within biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

This compound is composed of a phosphocholine backbone with two 18-carbon fatty acid chains, each containing a cis double bond at the sixth carbon position. This unique structure influences its interaction with biological membranes and cellular components, making it a subject of interest in various studies.

Interaction with Cellular Receptors

D6-Cis PC exhibits biological activity through its interactions with various receptors, particularly G protein-coupled receptors (GPCRs). These interactions can influence cellular processes such as proliferation, differentiation, and inflammation. For instance, lysophosphatidylcholine (LPC) species derived from D6-Cis PC have been shown to activate receptors involved in platelet aggregation and inflammatory responses .

Role in Lipid Mediators

Research indicates that D6-Cis PC may function as a lipid mediator in several physiological and pathophysiological processes. Its derivatives are implicated in the progression of diseases such as Chagas disease by promoting platelet aggregation through specific receptor activation . Additionally, D6-Cis PC has been identified as a potential therapeutic target due to its role in modulating immune responses and inflammation.

Case Studies and Research Findings

- Platelet Aggregation : A study demonstrated that D6-Cis PC could induce platelet aggregation similar to other phospholipids like PAF (platelet-activating factor). The aggregation was inhibited by specific antagonists, confirming the receptor-mediated action of D6-Cis PC .

- Cell Proliferation : In vitro studies have shown that D6-Cis PC influences cell proliferation through its action on GPCRs that regulate growth factors in endothelial cells. This highlights its potential role in vascular biology and related therapeutic applications .

- Inflammatory Responses : The compound has been linked to the modulation of inflammatory pathways. For example, its derivatives have been studied for their ability to influence cytokine production and immune cell activation .

Data Table: Summary of Biological Activities

Applications in Research and Medicine

D6-Cis PC is utilized in various experimental setups, particularly in the formulation of liposomes for drug delivery systems. Its ability to enhance membrane fluidity and stability makes it an ideal candidate for encapsulating therapeutic agents. Furthermore, ongoing research is exploring its potential as an adjuvant in vaccines due to its immunomodulatory properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2-dipetroselenoyl-sn-glycero-3-phosphocholine, and how do they influence experimental design?

- Molecular weight : 785.593 g/mol.

- Phase transition temperature : 1°C, indicating a fluid bilayer at physiological temperatures .

- The Δ6-cis configuration of petroselenoyl acyl chains introduces kinks in the lipid structure, reducing packing density compared to saturated analogs (e.g., DPPC with a phase transition of 41°C). This property is critical for designing membrane models mimicking dynamic cellular environments .

Q. What synthetic strategies are employed to produce high-purity this compound?

- The compound is synthesized via acylation of sn-glycero-3-phosphocholine (GPC) using petroselenoyl anhydrides or activated esters. Purification often requires alumina column chromatography followed by low-temperature (−7°C) crystallization to isolate the sn-3 regioisomer and remove lysophospholipid contaminants .

Q. How should researchers handle and store this phospholipid to maintain structural integrity?

- Store at −20°C under inert gas (e.g., argon) to prevent oxidation of unsaturated acyl chains.

- Use HPLC-grade solvents (e.g., chloroform:methanol mixtures) for resuspension, and avoid prolonged exposure to light or humidity to minimize hydrolysis .

Advanced Research Questions

Q. What advanced analytical techniques are used to resolve structural ambiguities in this compound?

- Tandem electrospray ionization-linear ion trap mass spectrometry (ESI-LIT-MS) : Enables precise identification of sn-1/sn-2 positional isomers and lysophosphatidylcholine (LPC) contaminants by fragmenting the phosphocholine head group and acyl chains .

- Nuclear magnetic resonance (NMR) : ¹H and ³¹P NMR verify regiochemical purity (sn-3 configuration) and detect trace oxidation products .

Q. How does the acyl chain geometry of this compound affect membrane dynamics in model systems?

- The Δ6-cis double bond introduces a 30° bend in the acyl chain, reducing van der Waals interactions and increasing lateral membrane fluidity. This property is exploited in studies of lipid-protein interactions, where fluidity modulates receptor conformational changes .

- Comparative data with DOPC (Δ9-cis, phase transition −17°C) highlight how double-bond position impacts bilayer rigidity .

Q. What methodological challenges arise in synthesizing and purifying unsaturated phosphatidylcholines like this compound?

- Contradictions in purification yields : Crystallization (used for saturated analogs like DPPC) is less effective due to the lipid’s low melting point, necessitating alumina chromatography .

- Oxidation artifacts : Petroselenoyl chains are prone to peroxidation, requiring strict anaerobic conditions during synthesis and storage .

Methodological Considerations

Q. How can researchers validate the purity of this compound for lipidomics studies?

- HPLC-ELSD (evaporative light scattering detection) : Quantifies phospholipid purity (>98%) and detects non-UV-active impurities.

- Thin-layer chromatography (TLC) : Silica gel plates with chloroform:methanol:water (65:25:4) resolve LPC and oxidized species .

Q. What experimental controls are essential when incorporating this lipid into model membranes?

- Include saturated phospholipids (e.g., DPPC) as rigidity controls.

- Monitor pH and ionic strength, as the phosphocholine head group’s zwitterionic nature is sensitive to divalent cations (e.g., Ca²⁺), which can induce phase separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.